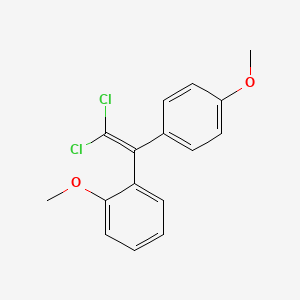
Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with dichloro and methoxy groups. Its molecular formula is C16H14Cl2O2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dichloroethanol in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation and chlorination to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the reaction. The product is then purified through distillation and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- undergoes various chemical reactions including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
4-(2,2-Dichloro-1-(4-methoxyphenyl)ethenyl)phenol: Shares a similar core structure but with variations in functional groups.
Uniqueness
Benzene, 1-(2,2-dichloro-1-(4-methoxyphenyl)ethenyl)-2-methoxy- is unique due to its specific combination of dichloro and methoxy substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
76733-76-1 |
|---|---|
Formule moléculaire |
C16H14Cl2O2 |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
1-[2,2-dichloro-1-(2-methoxyphenyl)ethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C16H14Cl2O2/c1-19-12-9-7-11(8-10-12)15(16(17)18)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3 |
Clé InChI |
LFRVQNDWMXWMEC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


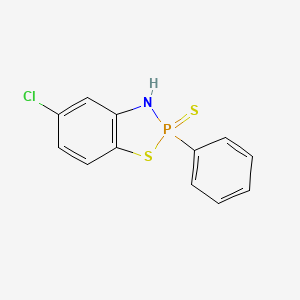

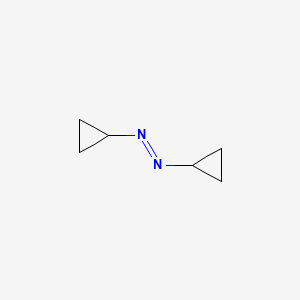

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
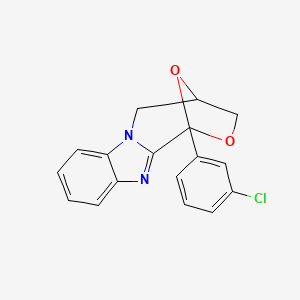
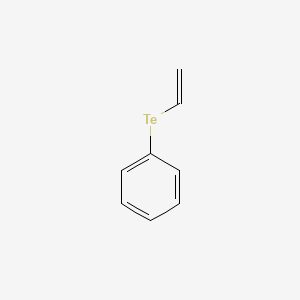
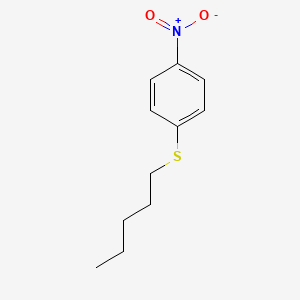

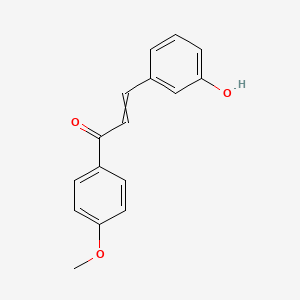
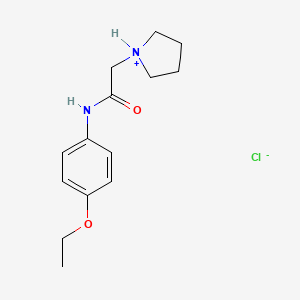

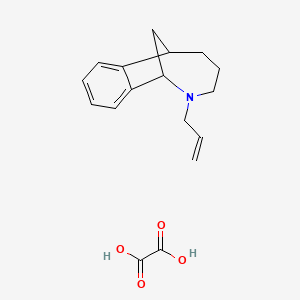
![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)
